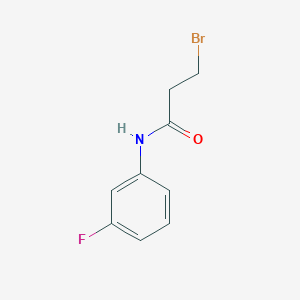
3-溴-N-(3-氟苯基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(3-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H9BrFNO and a molecular weight of 246.08 g/mol.
科学研究应用
3-bromo-N-(3-fluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-fluorophenyl)propanamide typically involves the amidation reaction. This process includes the reaction of 3-bromopropanoyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for 3-bromo-N-(3-fluorophenyl)propanamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently and cost-effectively.
化学反应分析
Types of Reactions
3-bromo-N-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The amide group can be reduced to an amine.
Oxidation Reactions: The compound can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride or borane-tetrahydrofuran complex are typical reducing agents.
Oxidation Reactions: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products Formed
Substitution Reactions: Products include various substituted amides depending on the nucleophile used.
Reduction Reactions: The major product is 3-amino-N-(3-fluorophenyl)propanamide.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
作用机制
The mechanism of action of 3-bromo-N-(3-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Uniqueness
3-bromo-N-(3-fluorophenyl)propanamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, biological activity, and overall properties, making it distinct from its analogs.
生物活性
3-Bromo-N-(3-fluorophenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Name: 3-Bromo-N-(3-fluorophenyl)propanamide
- CAS Number: 195390-25-1
The presence of bromine and fluorine atoms in the structure suggests possible interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of propanamide, including 3-bromo-N-(3-fluorophenyl)propanamide, exhibit significant antimicrobial properties. In a study evaluating various propanamide derivatives, it was found that compounds with halogen substitutions, such as bromine and fluorine, often enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): The compound demonstrated promising MIC values in preliminary assays, indicating effective inhibition of bacterial growth.
- Mechanism: The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to bactericidal effects .
Anticancer Activity
Another area of exploration for 3-bromo-N-(3-fluorophenyl)propanamide is its potential anticancer activity. Similar compounds have been studied for their ability to induce apoptosis in cancer cells.
- Case Study: In vitro studies on similar propanamide derivatives showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspase pathways leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induced apoptosis in cancer cell lines | |
| Mechanism | Disruption of cell wall synthesis |
The biological activity of 3-bromo-N-(3-fluorophenyl)propanamide can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation: It may also act on cellular receptors associated with cancer progression, influencing cell signaling pathways that lead to apoptosis.
属性
IUPAC Name |
3-bromo-N-(3-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-5-4-9(13)12-8-3-1-2-7(11)6-8/h1-3,6H,4-5H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAWKPSQBBJGGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














